molecular formula C12H9BF3K B13356783 Potassium [1,1'-biphenyl]-4-yltrifluoroborate

Potassium [1,1'-biphenyl]-4-yltrifluoroborate

Cat. No.: B13356783
M. Wt: 260.11 g/mol
InChI Key: GTDPOHCCLUGUHI-UHFFFAOYSA-N
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Description

Potassium [1,1’-biphenyl]-4-yltrifluoroborate is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a biphenyl group attached to a trifluoroborate moiety, with potassium as the counterion. It is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium [1,1’-biphenyl]-4-yltrifluoroborate typically involves the reaction of [1,1’-biphenyl]-4-boronic acid with potassium trifluoroborate. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of Potassium [1,1’-biphenyl]-4-yltrifluoroborate follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to be scalable and cost-effective, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium [1,1’-biphenyl]-4-yltrifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of Potassium [1,1’-biphenyl]-4-yltrifluoroborate are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of Potassium [1,1’-biphenyl]-4-yltrifluoroborate in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium-catalyzed cross-coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • Potassium [1,1’-biphenyl]-4-ylboronic acid
  • Potassium [1,1’-biphenyl]-4-yltrifluoroborate
  • Potassium [1,1’-biphenyl]-4-ylborate

Uniqueness

Potassium [1,1’-biphenyl]-4-yltrifluoroborate is unique due to its trifluoroborate moiety, which imparts greater stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in cross-coupling reactions where high yields and selectivity are desired .

Properties

Molecular Formula

C12H9BF3K

Molecular Weight

260.11 g/mol

IUPAC Name

potassium;trifluoro-(4-phenylphenyl)boranuide

InChI

InChI=1S/C12H9BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H;/q-1;+1

InChI Key

GTDPOHCCLUGUHI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(F)(F)F.[K+]

Origin of Product

United States

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